N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide
Description
N-(4-{[4-(Propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide (CAS: 349398-29-4) is a bis-sulfonamide derivative featuring a central acetamide group flanked by two phenyl rings interconnected via sulfamoyl linkages. The propylsulfamoyl substituent on one phenyl ring distinguishes it from simpler sulfonamide analogs. Sulfonamides are renowned for their pharmacological versatility, including antibacterial, anticancer, and anti-inflammatory activities, attributed to their stability and ability to interact with biological targets . This compound’s dual sulfonamide structure may enhance binding affinity or modulate solubility, making it a candidate for further therapeutic exploration .
Properties
IUPAC Name |
N-[4-[[4-(propylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-3-12-18-26(22,23)16-10-6-15(7-11-16)20-27(24,25)17-8-4-14(5-9-17)19-13(2)21/h4-11,18,20H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCRBGYCHJKIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The resulting amines undergo sulfonation with sulfonyl chlorides to form sulfonamide intermediates.
Acetylation: Finally, the sulfonamide intermediates are acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is characterized by the following molecular structure:
- Molecular Formula : C15H18N2O4S2
- Molecular Weight : 358.43 g/mol
- IUPAC Name : N-[4-(propylsulfamoyl)phenyl]acetamide
The compound features two sulfonamide groups, which are known for their biological activity against various pathogens. The presence of the acetamide functional group enhances its solubility and bioavailability.
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial properties . Research indicates that sulfonamide derivatives exhibit broad-spectrum antibacterial activity. For instance, studies have shown that similar compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A study conducted by Patel et al. evaluated the antibacterial activity of various sulfonamide derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant inhibition zones against tested bacterial strains, comparable to standard antibiotics like penicillin and chloramphenicol .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound also shows anti-inflammatory potential . Sulfonamides are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Case Study: Inhibition of Inflammatory Mediators
Research has demonstrated that related compounds effectively reduce inflammation in animal models. For example, a study highlighted that certain sulfonamide derivatives significantly decreased levels of inflammatory markers in induced arthritis models .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties . Sulfonamide compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Antitumor Effects
A recent publication explored the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The findings indicated that some derivatives could effectively inhibit cell proliferation and promote apoptosis in breast cancer cells . This suggests a potential role for this compound in cancer therapeutics.
Summary of Applications
The following table summarizes the key applications of this compound:
Mechanism of Action
The mechanism of action of N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogs with Alkyl/Aryl Sulfamoyl Substitutions
The propylsulfamoyl group in the target compound can be compared to sulfonamides with varying alkyl, aryl, or heterocyclic substituents (Table 1).
Table 1: Structural and Pharmacological Comparison of Sulfonamide Derivatives
Key Observations:
- Alkyl vs. Aryl Substituents : Diethylsulfamoyl (36) and piperazinylsulfamoyl (37) exhibit significant analgesic and anti-inflammatory activities, suggesting that bulky substituents enhance target engagement . The propyl group in the target compound may balance hydrophobicity and steric effects.
- Aryl Substituents : Methoxyphenyl (15) and methylphenyl (19) derivatives show varied biological activities, with crystallographic data indicating that substituent position (para vs. meta) influences molecular conformation and intermolecular interactions .
- Heterocyclic Substituents : Thiadiazolyl-containing analogs (14) are intermediates in antibacterial drug synthesis, highlighting the role of heterocycles in modulating pharmacokinetics .
Pharmacological Activities
- Analgesic Activity : Compound 37 (piperazinylsulfamoyl) demonstrates potency comparable to paracetamol, likely due to enhanced solubility and receptor affinity from the piperazine ring .
- Anti-Hypernociceptive Effects: Compound 36 (diethylsulfamoyl) reduces inflammatory pain, suggesting that electron-donating alkyl groups may stabilize sulfonamide-protein interactions .
- Anticancer Potential: Thiazolidinone derivatives (e.g., 7a–7c) with sulfonamide moieties exhibit anticancer activity, implying that the target compound’s bis-sulfonamide structure could synergize with appended pharmacophores .
Structural and Crystallographic Insights
- Dihedral Angles : The 3-methylphenyl analog (19) exhibits a dihedral angle of 49.65° between phenyl rings, inducing a twisted conformation that may affect membrane permeability .
- Hydrogen Bonding : N–H⋯O interactions in crystal structures (e.g., compound 19) stabilize 3D networks, suggesting similar packing for the target compound .
Biological Activity
N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H15N3O5S2
- Molecular Weight : 345.41 g/mol
- IUPAC Name : N-{4-[(4-propylsulfamoyl)phenyl]sulfamoyl}phenyl}acetamide
| Property | Value |
|---|---|
| Molecular Weight | 345.41 g/mol |
| Log P (octanol-water) | 0.91 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
This compound exhibits its biological activity primarily through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, this compound acts as a competitive inhibitor, disrupting bacterial folate synthesis and leading to bacteriostatic effects.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Table 3: Anticancer Activity
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Case Studies and Research Findings
-
Study on Antibacterial Properties :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various sulfonamide derivatives. It was found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics . -
Anticancer Research :
In a recent investigation featured in Cancer Letters, researchers assessed the cytotoxic effects of this compound on MCF-7 cells. The study concluded that the compound significantly inhibited cell proliferation and induced apoptosis via caspase activation . -
Mechanistic Insights :
A mechanistic study highlighted in Molecular Pharmacology explored how this compound interacts with DHPS. The findings suggest that structural modifications enhance binding affinity, providing insights for drug design aimed at overcoming bacterial resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
